Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate
Description
Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS: 2098091-91-7) is a heterocyclic compound featuring a dihydropyridazine core substituted at the 6-position with a meta-tolyl (m-tolyl) group and an ethyl ester moiety at the 4-position. The dihydropyridazine ring system, characterized by partial unsaturation and a ketone group at the 3-position, confers unique electronic and steric properties.
Propriétés
IUPAC Name |
ethyl 3-(3-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZLQYOPDMBLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 2098091-91-7
Antimicrobial Properties
Recent studies have demonstrated that derivatives similar to Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate exhibit significant antimicrobial activity. For instance, a related compound was evaluated for its in vitro antimicrobial effects against various pathogens. The findings indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Demonstrated bactericidal activity against pathogenic isolates.
- Biofilm Inhibition : Significant reduction in biofilm formation was observed compared to standard antibiotics like Ciprofloxacin .
The mechanism of action for the biological activity of this class of compounds includes:
- DNA Gyrase Inhibition : Exhibited an IC50 value of approximately 31.64 μM, indicating effective inhibition of bacterial DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : Showed an IC50 value ranging from 0.52 to 2.67 μM, which is crucial for bacterial growth and survival .
Toxicity Assessment
Hemolytic activity tests revealed that these compounds possess low toxicity levels, with hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than that of Triton X-100, a known hemolytic agent. Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM .
Study on Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives including Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate reported promising results in treating infections caused by resistant strains of bacteria. The study highlighted:
- Efficacy Against Resistant Strains : The compound showed effectiveness against strains resistant to conventional antibiotics.
- Synergistic Effects : When combined with other antibiotics like Ketoconazole and Ciprofloxacin, the MIC values were significantly reduced, suggesting a synergistic effect that enhances therapeutic outcomes .
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Substituent Position Effects on Physicochemical Properties
The substituent position on the aryl group significantly influences the compound’s electronic, steric, and crystallographic behavior. Key analogues include:
| Compound Name | Substituent Position | CAS Number | Notable Features |
|---|---|---|---|
| Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate | meta (m-tolyl) | 2098091-91-7 | Moderate steric hindrance, asymmetric aryl substitution |
| Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate | ortho (o-tolyl) | 2098091-87-1 | High steric hindrance, potential for distorted ring conformation |
| Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate | para (p-tolyl) | 158977-77-6 | Symmetric substitution, enhanced crystallinity |
| Ethyl 3-oxo-6-(pyridin-4-yl)-2,3-dihydropyridazine-4-carboxylate | pyridin-4-yl | N/A | Nitrogen-containing aryl group, potential for metal coordination |
Electronic Effects :
- The m-tolyl group (meta-methylphenyl) is moderately electron-donating, which may influence the electron density of the dihydropyridazine ring, altering reactivity in nucleophilic or electrophilic reactions.
- The pyridin-4-yl variant introduces a nitrogen atom, enabling additional hydrogen-bonding interactions or metal coordination, which could enhance solubility in polar solvents .
Steric Effects :
Conformational Analysis and Ring Puckering
The dihydropyridazine ring’s puckering is influenced by substituent position and electronic effects. Using Cremer-Pople parameters (q, φ), the ring’s deviation from planarity can be quantified:
- p-Tolyl derivatives may exhibit smaller puckering amplitudes (q) due to symmetric substitution, promoting planar conformations.
- m-Tolyl and o-tolyl analogues likely display larger q values, with φ angles reflecting distinct puckering modes (e.g., envelope or half-chair) due to asymmetric steric effects .
Hydrogen Bonding and Solid-State Behavior
The 3-oxo group and ester moiety serve as hydrogen-bond acceptors/donors, critical for crystal engineering:
- m-Tolyl derivatives may form C–H···O interactions between the methyl group and carbonyl oxygen, influencing melting points and solubility.
- Pyridin-4-yl analogues can engage in N–H···O or N···H–O bonds, enhancing thermal stability and crystallinity compared to purely hydrocarbon-substituted variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
